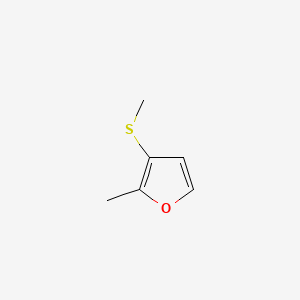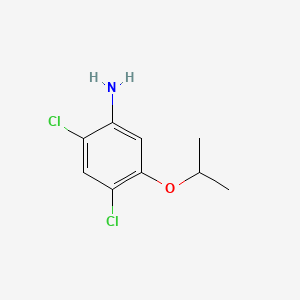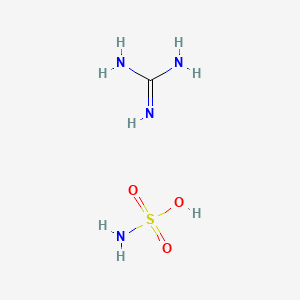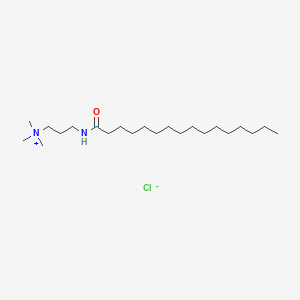
2-Methyl-3-(methylthio)furan
Overview
Description
2-Methyl-3-(methylthio)furan is an organic compound with the molecular formula C6H8OS. It is a derivative of furan, characterized by the presence of a methyl group and a methylthio group attached to the furan ring. This compound is known for its distinctive sulfurous odor and is found naturally in cooked beef and tea .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-(methylthio)furan can be synthesized from 3-Pentyn-2-ol and 5,5-diethoxy compounds. The synthesis involves a series of reactions, including the formation of intermediate compounds, which are then converted into the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced chemical processes and equipment to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(methylthio)furan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can replace the methylthio group under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
2-Methyl-3-(methylthio)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used as a flavoring agent due to its distinctive odor and taste.
Mechanism of Action
The mechanism by which 2-Methyl-3-(methylthio)furan exerts its effects involves interactions with various molecular targets and pathways. The compound’s sulfur-containing group plays a crucial role in its reactivity and interactions with biological molecules. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
2-Methyl-3-furanthiol: Similar in structure but with a thiol group instead of a methylthio group.
3-Furanthiol, 2-methyl-: Another related compound with a different substitution pattern.
Uniqueness: 2-Methyl-3-(methylthio)furan is unique due to its specific combination of a methyl and a methylthio group on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in flavor and fragrance industries .
Properties
IUPAC Name |
2-methyl-3-methylsulfanylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVAOEIMSKZGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212237 | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; meaty aroma | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.064-1.071 (20°) | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63012-97-5 | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63012-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan, 2-methyl-3-(methylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-(METHYLTHIO)FURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M46N02LDL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2-Methyl-3-(methylthio)furan in food?
A: this compound is primarily formed during the cooking of meat, particularly beef. [] Research indicates that it originates from reactions involving precursors present in the meat, such as sulfur-containing amino acids and thiamine. [] Interestingly, this compound can also be produced through biotechnological means. For example, submerged cultures of certain mushroom species, like Laetiporus montanus, can generate this compound, particularly when supplemented with thiamine hydrochloride and ascorbic acid. [] This finding highlights the potential for producing meat-like flavors without relying solely on animal-based sources.
Q2: How does the water content of meat affect this compound formation?
A: The water content, or water activity (aw), of meat significantly impacts the generation of aroma compounds, including this compound. Research shows that cooked ground beef with reduced water content (17% and 58%) exhibited a less meaty aroma profile compared to untreated beef. [] While the study didn't observe a peak in volatile production at a specific water activity, as seen in model meat flavor systems, it highlighted the role of moisture in influencing the overall aroma profile of cooked meat.
Q3: Are there other compounds besides this compound that contribute to the "meaty" aroma?
A: Yes, while this compound plays a crucial role, it's not the sole contributor to the complex "meaty" aroma. Studies have identified several other important compounds, including 3-methylcyclopentanone, cyclopent-2-enones, and cyclohex-2-enones. [, ] These compounds, alongside this compound, work together to create the multifaceted sensory experience we associate with cooked meat.
Q4: Can the formation of this compound be manipulated to enhance meat flavor?
A: Research suggests that manipulating the precursors involved in the Maillard reaction can influence the production of meat-like flavors. For instance, enriching yeast extract with glutathione and reacting it with cysteine and ribose under optimized conditions leads to the formation of a spectrum of meaty aroma compounds, including this compound. [] This approach demonstrates the potential of utilizing specific precursors and controlling reaction conditions to tailor flavor profiles in food products.
Q5: What is the role of ribose in the formation of this compound?
A: Ribose, a five-carbon sugar, plays a crucial role as a precursor in the formation of this compound during the Maillard reaction. Isotope labeling studies have demonstrated that the methylfuran moiety of this compound originates from ribose, while the methylthio carbon atoms are derived from both ribose and cysteine. [] This finding suggests a direct incorporation of ribose's carbon skeleton into the structure of this compound. Furthermore, a novel reaction pathway has been proposed involving the 1,4-dideoxyosone of ribose as an intermediate, providing further insights into the complex mechanisms underlying this compound formation. []
Q6: Are there any plant-based alternatives that can produce this compound for vegan meat substitutes?
A: Yes, research has shown that certain mushroom species, specifically those belonging to the Laetiporus genus, can produce this compound when grown in submerged cultures. [] Supplementing these cultures with thiamine hydrochloride, a precursor of this compound, further enhances its production. [] This discovery opens up promising avenues for developing plant-based meat alternatives with authentic meaty flavors, catering to the growing vegan and vegetarian consumer base.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
